7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-dione derivative characterized by dual chlorinated benzyl substituents at the 7- and 8-positions. The 7-position is substituted with a 4-chlorobenzyl group, while the 8-position features a 2-chlorobenzylamino moiety. The presence of chlorine atoms enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C21H19Cl2N5O2 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[(2-chlorophenyl)methylamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-13-7-9-15(22)10-8-13)20(25-18)24-11-14-5-3-4-6-16(14)23/h3-10H,11-12H2,1-2H3,(H,24,25) |
InChI Key |
OLUWLVXYWTZEQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of chlorobenzyl groups and the formation of the purine core. Common reagents used in the synthesis include chlorobenzyl chloride, dimethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, typically employing reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the chlorobenzyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an antiviral agent. Its structural modifications enhance its interaction with biological targets, making it a candidate for further exploration in therapeutic applications.
Antiviral Properties
Research indicates that derivatives of purine compounds exhibit significant antiviral activities. For instance, studies have shown that certain purine derivatives can inhibit viral replication in various cell lines. The specific derivative discussed here has been evaluated for its efficacy against viruses such as HIV and influenza:
- HIV Inhibition : A study demonstrated that related purine compounds could reduce the replication of HIV-1 in infected cells significantly. The mechanism appears to involve interference with viral reverse transcriptase activity.
- Influenza Virus : Other research has indicated that similar compounds exhibit inhibitory effects on influenza virus strains, with effective concentrations leading to substantial reductions in viral load.
Therapeutic Applications
The potential therapeutic applications of 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione extend beyond antiviral activity. Its unique structure allows for exploration in various therapeutic areas:
Cancer Treatment
Some studies suggest that purine derivatives can modulate pathways involved in cancer cell proliferation and survival. The compound's ability to interact with cellular enzymes involved in nucleotide metabolism may provide a basis for developing anticancer agents.
Neurological Disorders
Research into purine metabolism has revealed links to neurological health. Compounds similar to this one have been investigated for their neuroprotective properties and potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study on HIV : In vitro testing showed that the compound inhibited HIV replication by 70% at concentrations below 10 µM, highlighting its potential as a lead compound in HIV treatment development.
- Influenza Research : A study reported a significant reduction (up to 60%) in viral titers when cells were treated with the compound prior to infection with influenza A virus.
- Anticancer Activity : In a preclinical model, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in TRPC Modulation
- HC608 (Pico145/C3): Structure: 7-(4-Chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-trifluoromethoxy-phenoxy) substituent. Activity: High potency for TRPC5 inhibition (IC50 = 6.2 nM) and selectivity over TRPC4 (IC50 = 32.5 nM). The hydroxypropyl chain in HC608 is absent in the target compound, which instead retains a methyl group at N3 ().
- HC070: Structure: 7-(4-Chlorobenzyl)-8-(3-chlorophenoxy)-1-(3-hydroxypropyl)-3-methyl. Activity: Anxiolytic and antidepressant effects in murine models. Key Difference: The target compound’s 8-amino group (vs. phenoxy in HC070) may enhance hydrogen-bonding interactions, influencing neurological activity ().
Substitution Patterns in Purine-Dione Derivatives
7-Benzyl-1,3-dimethyl-8-phenyl analogue (Compound 15) :
- Structure : 8-phenyl and 7-benzyl groups.
- Physicochemical Data : Melting point 164°C; NMR signals at δ 3.39 (N1-CH3) and δ 5.62 (CH2).
- Key Difference : The absence of chlorine in substituents reduces lipophilicity compared to the target compound. The 8-phenyl group may sterically hinder interactions with polar targets ().
- 8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl analogue: Structure: Octyl chain at 7-position and 4-methoxybenzylamino at 8-position. Key Difference: The long alkyl chain at the 7-position increases hydrophobicity, while the methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound ().
Chlorobenzyl Substitution Variants
- 7-(2-Chlorobenzyl)-8-[(3-methoxypropyl)amino] analogue: Structure: 2-chlorobenzyl at 7-position and 3-methoxypropylamino at 8-position. Key Difference: The 3-methoxypropyl group introduces flexibility and polarity, differing from the rigid 2-chlorobenzylamino group in the target compound. This may impact solubility and target engagement ().
- 8-[(4-Chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl) analogue: Structure: 4-methylbenzyl at 7-position and 4-chlorobenzylamino at 8-position.
Data Table: Key Comparative Analysis
Biological Activity
The compound 7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a purine core substituted with chlorobenzyl and dimethyl groups. Its molecular formula is , indicating the presence of two chlorine atoms and five nitrogen atoms, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 392.28 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
| LogP | Not specified |
Research on purine derivatives has shown that they can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The specific interactions of This compound with these targets are still under investigation, but potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.
- Antimicrobial Activity : Some studies suggest that purine derivatives exhibit antimicrobial properties against various pathogens.
Case Studies and Research Findings
- Antitumor Activity : A study explored the effects of purine derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent. The study indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Effects : In vitro tests revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Research highlighted that derivatives similar to this compound showed inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to reduced proliferation of cancer cells and pathogens.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
